molecular formula C21H21N3O5S B12345411 methyl 5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-2-(propan-2-ylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate

methyl 5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-2-(propan-2-ylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B12345411
M. Wt: 427.5 g/mol
InChI Key: LHIGTJWOWLYPAW-UHFFFAOYSA-N
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Description

Methyl 5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-2-(propan-2-ylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-2-(propan-2-ylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-2-(propan-2-ylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for controlling the reaction pathways and product distribution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methyl 5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-2-(propan-2-ylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, including as a lead compound for drug development.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-2-(propan-2-ylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets and altering their activity, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrimido[4,5-d]pyrimidines: These compounds share a similar bicyclic structure and have comparable chemical properties.

    Triazole-pyrimidine hybrids: These compounds also contain a pyrimidine core and exhibit similar biological activities.

Uniqueness

Methyl 5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-2-(propan-2-ylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is unique due to its specific functional groups and structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H21N3O5S

Molecular Weight

427.5 g/mol

IUPAC Name

methyl 5-(4-methoxycarbonylphenyl)-7-methyl-4-oxo-2-propan-2-ylsulfanyl-3H-pyrido[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C21H21N3O5S/c1-10(2)30-21-23-17-16(18(25)24-21)15(14(11(3)22-17)20(27)29-5)12-6-8-13(9-7-12)19(26)28-4/h6-10H,1-5H3,(H,22,23,24,25)

InChI Key

LHIGTJWOWLYPAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C(=O)NC(=NC2=N1)SC(C)C)C3=CC=C(C=C3)C(=O)OC)C(=O)OC

Origin of Product

United States

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